molecular formula C13H25N3O B1461329 2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1153135-51-3

2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1461329
CAS No.: 1153135-51-3
M. Wt: 239.36 g/mol
InChI Key: GPZMTARPSIOJCI-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, one of which is substituted with an amino group and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the piperidine rings: The piperidine rings can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution reactions: The amino and methyl groups are introduced through substitution reactions using suitable reagents.

    Coupling reactions: The two piperidine rings are coupled together using a linking reagent to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.

    Continuous flow synthesis: Employing continuous flow reactors to enhance efficiency and yield.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminopiperidin-1-yl)-1-(4-ethylpiperidin-1-yl)ethan-1-one: Similar structure with an ethyl group instead of a methyl group.

    2-(4-Aminopiperidin-1-yl)-1-(4-phenylpiperidin-1-yl)ethan-1-one: Contains a phenyl group instead of a methyl group.

Uniqueness

2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups on the piperidine rings provides distinct properties compared to its analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11-2-8-16(9-3-11)13(17)10-15-6-4-12(14)5-7-15/h11-12H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZMTARPSIOJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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